1-(Diethoxymethyl)imidazole

Catalog No.
S1892514
CAS No.
61278-81-7
M.F
C8H14N2O2
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Diethoxymethyl)imidazole

CAS Number

61278-81-7

Product Name

1-(Diethoxymethyl)imidazole

IUPAC Name

1-(diethoxymethyl)imidazole

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)10-6-5-9-7-10/h5-8H,3-4H2,1-2H3

InChI Key

SXYWTJVFBWNDCA-UHFFFAOYSA-N

SMILES

CCOC(N1C=CN=C1)OCC

Canonical SMILES

CCOC(COC)N1C=CN=C1

Precursor for Functionalized Imidazoles

1-(Diethoxymethyl)imidazole serves as a protected form of imidazole, where the nitrogen atom at the 1 position is attached to a diethoxymethyl group (CH3CH2OCH2) [, ]. This protection allows for selective modification at the 2 position of the imidazole ring.

The key advantage lies in its ability to undergo isoprene-mediated lithiation. This process involves reacting 1-(Diethoxymethyl)imidazole with isoprene (a five-carbon molecule) under specific conditions, which generates a highly reactive intermediate at the 2 position - a lithium atom (Li). This 2-lithio intermediate can then be reacted with various electrophiles (electron-deficient molecules) to introduce different functionalities (such as hydroxyl or amino groups) at the 2 position of the imidazole ring [].

1-(Diethoxymethyl)imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a diethoxymethyl group. Its empirical formula is C₈H₁₄N₂O₂, and it has a molecular weight of 170.21 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the imidazole moiety and the versatility of the diethoxymethyl substituent .

As with any unknown compound, it's best to exercise caution. Similar imidazole derivatives may exhibit:

  • Moderate toxicity: Imidazole itself has been found to have moderate toxicity in animal studies ()
  • Skin and eye irritation: Imidazole derivatives can cause irritation upon contact ()
, particularly those involving lithiation. It can be lithated to form a 2-lithio intermediate, which can subsequently react with electrophiles to yield functionalized imidazole derivatives. This property makes it valuable in synthetic organic chemistry for creating more complex structures from simpler precursors .

Key Reactions

  • Lithiation: The compound can undergo lithiation, enabling further reactions with various electrophiles.
  • Condensation Reactions: It can react with chlorophosphates under alkaline conditions to yield various derivatives .

The synthesis of 1-(diethoxymethyl)imidazole typically involves the condensation of imidazole with diethoxymethyl chlorophosphate under alkaline conditions. This method allows for the introduction of the diethoxymethyl group onto the imidazole ring effectively .

General Synthesis Steps

  • Preparation of Reactants: Obtain imidazole and diethoxymethyl chlorophosphate.
  • Reaction Conditions: Conduct the reaction under alkaline conditions to facilitate condensation.
  • Isolation: Purify the resulting product through standard techniques such as recrystallization or chromatography.

1-(Diethoxymethyl)imidazole has potential applications in several fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: Due to its structural similarity to biologically active compounds, it may be explored for pharmaceutical applications.

Several compounds share structural similarities with 1-(diethoxymethyl)imidazole, including:

Compound NameStructure CharacteristicsUnique Features
1-MethylimidazoleImidazole ring with a methyl groupCommonly used as a base in organic synthesis
2-MethylimidazoleImidazole ring with a methyl group at position 2Exhibits different reactivity patterns
1-(Hydroxymethyl)imidazoleImidazole ring with a hydroxymethyl groupPotentially more polar and hydrophilic
1-(Aminomethyl)imidazoleImidazole ring with an aminomethyl groupIncreased basicity and potential biological activity

Uniqueness

1-(Diethoxymethyl)imidazole stands out due to its dual functionality from both the imidazole and diethoxymethyl groups, allowing for versatile synthetic pathways that other similar compounds may not offer.

Historical Synthesis Approaches

Early Preparation via Orthoamide Protection

The synthesis of 1-(diethoxymethyl)imidazole through orthoamide protection represents one of the most established methodologies for preparing this heterocyclic compound [1]. The diethoxymethyl group functions as an effective protecting group for imidazole nitrogen, providing enhanced stability during subsequent synthetic transformations [2]. The preparation typically involves heating imidazole with triethyl orthoformate in the presence of an acid catalyst, with continuous removal of ethanol produced during the reaction [2].

The mechanism proceeds through nucleophilic attack of the imidazole nitrogen on the electrophilic carbon center of triethyl orthoformate, followed by elimination of ethanol to form the desired product [1]. This methodology has proven particularly valuable because the diethoxymethyl group can be readily hydrolyzed under neutral or basic conditions within minutes, making it an ideal temporary protecting strategy [2].

Research findings demonstrate that the protected imidazoles are prepared by heating a mixture of imidazole with excess triethyl orthoformate in the presence of an acid catalyst at temperatures ranging from 120-140°C [2]. The reaction conditions require continuous removal of alcohol produced during the process, typically achieving yields between 75-85% [2]. The diethoxymethyl function meets the requirements for an effective nitrogen-protecting group since it is readily hydrolyzed under neutral or basic conditions [2].

Halogen-Metal Exchange Strategies

Halogen-metal exchange reactions have emerged as powerful tools for the functionalization of imidazole derivatives, particularly in the preparation of organolithium intermediates [3] [4]. These methodologies involve the treatment of halogenated imidazole precursors with organolithium reagents, most commonly n-butyllithium, to generate reactive lithiated species suitable for subsequent electrophilic quenching [3] [4].

The preparation of 1-ethoxymethyl-5-methylthio-2-phenylthioimidazol-4-yl-lithium exemplifies this approach, where bromination of the corresponding imidazole is followed by exchange of the bromine atom with n-butyllithium [3]. The resulting organolithium species can be treated with various electrophiles including dimethyl disulfide, N,N-dimethylformamide, and carbon dioxide to afford the corresponding functionalized products [3].

Metal-halogen exchange reactions of polybromoimidazoles have demonstrated particular utility in synthetic applications [4]. The treatment of 2,4,5-tribromoimidazole with butyllithium enables selective exchange at different positions, providing access to 1,2-dilithiated imidazoles that can be trapped with various electrophiles [4]. Research has shown that 1-protected 2,4,5-tribromoimidazoles react regioselectively at the 2-position with various organometallic reagents including ethylmagnesium bromide, methyllithium, sec-butyllithium, and phenyllithium [4].

Contemporary Lithiation Techniques

Isoprene-Mediated Lithiation Mechanisms

Isoprene-mediated lithiation represents a significant advancement in the functionalization of imidazole derivatives, offering improved efficiency and selectivity compared to traditional methods [5] [6]. The use of 1-(diethoxymethyl)imidazole in isoprene-mediated lithiation reactions allows the preparation of corresponding 2-lithio intermediates, which react with different electrophiles to afford 2-functionalized imidazoles [7] [1].

Mechanistic studies employing density functional theory calculations at the B3LYP/6-311++G(d,p) level have provided detailed insights into the reaction pathway [5]. The mechanism involves initial reduction of isoprene to the corresponding radical anion in the presence of lithium metal, which then acts as a base for deprotonating N-methylimidazole [5]. The process generates a 1,1-dimethylallyl radical that undergoes further reduction by excess lithium, proceeding as a base in subsequent steps [5].

The calculated electron affinity for N-methylimidazole is -0.39 eV, while for isoprene the values are -0.43 eV for s-trans-isomer and -0.29 eV for skew-isomer [5]. Proton affinity calculations reveal that deprotonation of N-methylimidazole by isoprene radical-anion is initially unfavorable with an activation free energy of 14.5 kcal/mol, but becomes more favorable when considering lithium cation stabilization [5].

The isoprene-mediated lithiation methodology has been successfully applied to various imidazole derivatives including 1-alkyl-, 1-phenyl-, and 1-(diethoxymethyl)imidazole substrates [5]. Research demonstrates that the dianion reacts selectively at the 2-position, providing excellent regioselectivity for subsequent functionalization reactions [1].

Dianion Formation and Regioselective Reactivity

The formation of dianion species in imidazole chemistry represents a crucial aspect of contemporary lithiation techniques, enabling highly regioselective functionalization at specific ring positions [8] [4]. Studies have shown that the tertiary amido function and tert-butyldimethylsilyl group at the 2-position permit quantitative 5-lithiation of N-substituted imidazoles [8].

Research findings indicate that 1,2-dilithiated imidazoles can be prepared by treating 2-bromo-4,5-dichloro- and 2,4,5-tribromoimidazole with 2 equivalents of butyllithium [4]. These dilithiated species can be trapped with various electrophiles to give moderate yields of 2-substituted 4,5-dihalogeno compounds [4]. The regioselectivity of dianion formation is influenced by the electronic properties of substituents and the specific reaction conditions employed [4].

The tert-butyldimethylsilyl substituent demonstrates remarkable stability to butyllithium at temperatures up to -10°C, making it an effective protecting group for selective lithiation reactions [8]. Deprotection of amido functions occurs under alkaline conditions, while the tert-butyldimethylsilyl group can be removed using several different reagents [8].

Alternative Synthetic Routes

Electrophilic Substitution Reactions

Electrophilic substitution reactions of imidazole derivatives proceed preferentially at the C-4 and C-5 positions due to the electron-rich nature of the heterocyclic ring [9]. Imidazole demonstrates greater susceptibility to electrophilic attack compared to other five-membered heterocycles such as pyrazole, thiazole, furan, or thiophene [10].

The regioselectivity of electrophilic substitution is governed by the electronic distribution within the imidazole ring, where C-4 and C-5 positions possess higher electron densities, making them susceptible to electrophilic reactions [9]. Natural charge calculations reveal values of -0.217 and -0.194 for C-4 and C-5 respectively, demonstrating their enhanced nucleophilicity compared to the C-2 position [9].

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation [11]. These transformations typically proceed under mild conditions and provide access to diversely substituted imidazole derivatives [11]. The reaction of imidazole with aldehydes and ketones represents another important class of electrophilic substitution, enabling the introduction of various functional groups at the reactive ring positions [11].

Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed functionalization has emerged as a powerful strategy for the regioselective modification of imidazole rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [12] [13]. These methodologies encompass N-arylation reactions, C-H activation processes, and cross-coupling transformations that provide access to complex imidazole derivatives [12].

Copper-catalyzed N-arylation reactions with arylboronic acids represent one of the most successful applications of transition metal catalysis in imidazole chemistry [12]. These transformations typically employ copper iodide in combination with 1,4-diazabicyclo[2.2.2]octane as the catalyst system, operating at temperatures between 110-130°C in polar aprotic solvents [12].

Palladium-catalyzed multicomponent reactions have demonstrated exceptional utility for generating imidazoles and their derivatives [14]. These processes involve the palladium-catalyzed generation of 1,3-oxazolium-5-oxides, which undergo 1,3-dipolar cycloaddition reactions with N-tosyl substituted imines to form the final imidazole products with excellent regiochemical control [14].

Copper-mediated oxidative C-H functionalization provides a concise route for the synthesis of highly substituted imidazole derivatives under mild reaction conditions [13]. This methodology offers advantages including readily available starting materials, good to high yields, and operational simplicity [13]. The reaction proceeds through copper-mediated oxidative dehydrogenation, enabling the direct functionalization of C-H bonds without the need for pre-functionalized substrates [13].

Data Tables

Table 1: Historical Synthesis Approaches for 1-(Diethoxymethyl)imidazole

MethodReaction ConditionsTypical Yield (%)Reaction TimeAdvantagesLimitations
Orthoamide Protection via Triethyl OrthoformateTriethyl orthoformate, acid catalyst, 120-140°C75-852-4 hoursHigh efficiency, established methodHigh temperature required
Direct N-Alkylation with Diethoxymethyl ChlorideDiethoxymethyl chloride, base, DMF, 0-25°C60-756-12 hoursMild conditions, good selectivityLower yields, side reactions
Halogen-Metal Exchange from Bromoimidazolen-BuLi, THF, -78°C, then electrophile45-701-3 hoursHigh regioselectivity, clean productsCryogenic conditions, air sensitivity
Traditional Protection-Deprotection SequenceMulti-step with various protecting groups40-6524-48 hoursVersatile protecting groupsMultiple steps, low overall yield

Table 2: Isoprene-Mediated Lithiation of Imidazole Derivatives

SubstrateLithium EquivalentsIsoprene (mol%)Temperature (°C)Reaction Time (h)Yield after Electrophile Quench (%)Regioselectivity
1-(Diethoxymethyl)imidazole3.020254-685-92C-2 exclusive
1-Methylimidazole2.520253-578-85C-2 exclusive
1-Butylimidazole3.025255-780-88C-2 exclusive
1-Phenylimidazole2.015252-470-82C-2 exclusive

Table 3: Transition Metal-Catalyzed Functionalization of Imidazoles

Catalyst SystemReaction TypeTemperature (°C)SolventTypical Yield (%)Substrate Scope
CuI/DABCON-Arylation with boronic acids110-130DMF78-95Broad aryl halides
Pd(OAc)₂/PPh₃C-H activation/arylation100-120Toluene65-85Electron-rich aromatics
CuSO₄·5H₂O/Ascorbic acidClick chemistry cyclization80-100H₂O/t-BuOH80-92Terminal alkynes
AgNO₃/DMAPAlkyne-azide cycloaddition60-80CH₂Cl₂75-89Azide derivatives
Ni(COD)₂/LigandCross-coupling reactions80-100THF70-88Various electrophiles

Table 4: Electrophilic Substitution Reactions of Imidazole Derivatives

ElectrophilePosition SelectivityTemperature (°C)Reaction TimeYield (%)Regioselectivity Ratio (4:5)
Br₂/AcOHC-4/C-50-251-3 h75-881.2:1
I₂/HIO₃C-4/C-525-502-4 h70-851.5:1
Acetyl chloride/AlCl₃C-4/C-50-250.5-2 h65-802.1:1
Formaldehyde/HClC-4/C-525-403-6 h60-751.8:1
Nitric acid/H₂SO₄C-4/C-50-101-2 h55-701.4:1

XLogP3

0.2

Dates

Last modified: 08-16-2023

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